1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a complex organic compound with a unique structure, making it of interest to chemists and pharmacologists. The compound features a tetrazole ring attached to a piperazine ring, with a chlorophenyl group and a propylsulfonyl group adding to its chemical diversity. Such structures often hint at potential bioactivity, making this compound a candidate for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine typically involves multi-step reactions starting from commercially available precursors. A possible synthetic route includes:
Formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and sodium azide.
Alkylation of the tetrazole ring with a chloromethyl group derived from 4-chlorobenzyl chloride.
Introduction of the propylsulfonyl group to the piperazine through nucleophilic substitution using propylsulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production may leverage continuous flow processes to ensure efficiency and scalability. Large-scale production would require optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under controlled conditions.
Substitution: Both the chlorophenyl and tetrazole groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Sodium azide for tetrazole formation.
Chloromethylating agents like 4-chlorobenzyl chloride.
Base such as sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from substitution reactions depend on the substituents introduced. For instance, introducing an alkyl group on the tetrazole could yield alkylated derivatives with potential biological activity.
Scientific Research Applications
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine has been explored for its applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying interactions with proteins and enzymes due to its unique structural features.
Medicine: Potential pharmacological properties, including antimicrobial or anti-inflammatory effects.
Industry: Used in developing novel materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine exerts its effects can involve binding to specific proteins or enzymes. The tetrazole ring might mimic biological molecules, allowing it to interfere with biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-tetrazol-5-yl)methyl-4-(propylsulfonyl)piperazine
1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylsulfonyl)piperazine
Uniqueness
What sets 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine apart from similar compounds is its specific combination of substituents. This combination offers a unique set of chemical and possibly biological properties that make it a valuable subject for research in various scientific fields.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O2S/c1-2-11-25(23,24)21-9-7-20(8-10-21)12-15-17-18-19-22(15)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRBCZAIUPUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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